7-Ethoxy-6-nitro-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine 7-Ethoxy-6-nitro-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine
Brand Name: Vulcanchem
CAS No.: 105412-04-2
VCID: VC20791523
InChI: InChI=1S/C7H9N5O3/c1-2-15-6-5(12(13)14)3-8-7-9-4-10-11(6)7/h3-4,6H,2H2,1H3,(H,8,9,10)
SMILES: CCOC1C(=CNC2=NC=NN12)[N+](=O)[O-]
Molecular Formula: C7H9N5O3
Molecular Weight: 211.18 g/mol

7-Ethoxy-6-nitro-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine

CAS No.: 105412-04-2

Cat. No.: VC20791523

Molecular Formula: C7H9N5O3

Molecular Weight: 211.18 g/mol

* For research use only. Not for human or veterinary use.

7-Ethoxy-6-nitro-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine - 105412-04-2

Specification

CAS No. 105412-04-2
Molecular Formula C7H9N5O3
Molecular Weight 211.18 g/mol
IUPAC Name 7-ethoxy-6-nitro-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine
Standard InChI InChI=1S/C7H9N5O3/c1-2-15-6-5(12(13)14)3-8-7-9-4-10-11(6)7/h3-4,6H,2H2,1H3,(H,8,9,10)
Standard InChI Key PDGDBLHAFHXPQT-UHFFFAOYSA-N
Isomeric SMILES CCOC1C(=CN=C2N1NC=N2)[N+](=O)[O-]
SMILES CCOC1C(=CNC2=NC=NN12)[N+](=O)[O-]
Canonical SMILES CCOC1C(=CN=C2N1NC=N2)[N+](=O)[O-]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator